cis-Tetrahydro-furan-3,4-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

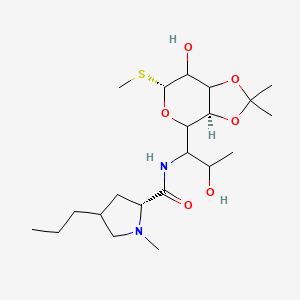

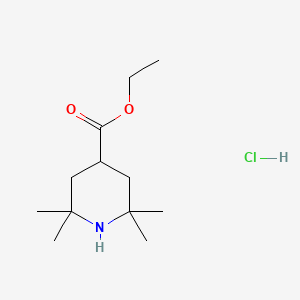

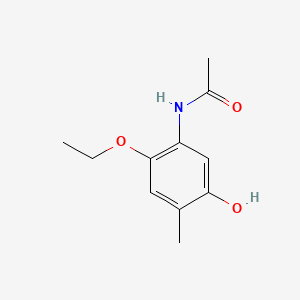

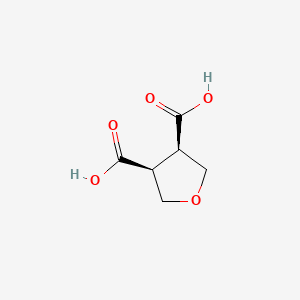

Cis-Tetrahydro-furan-3,4-dicarboxylic acid is a chemical compound with the CAS Number: 149429-49-2 and Linear Formula: C6H8O5 . It is a white solid .

Synthesis Analysis

The synthesis of cis-Tetrahydro-furan-3,4-dicarboxylic acid and its isomers can be achieved through the action of sodium methoxide, resulting in the isomerization of the cis-esters . Another method involves the use of 3-Furoic acid as a reactant to synthesize furan-2,5- and furan-2,4-dicarboxylic acid under solvent-free conditions via a disproportionation reaction .Molecular Structure Analysis

The cis-Tetrahydro-furan-3,4-dicarboxylic acid molecule contains a total of 19 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 1 ether (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis

Cis-Tetrahydro-furan-3,4-dicarboxylic acid is a white solid . It has a molecular weight of 160.13 .Scientific Research Applications

Biomass Conversion and Biorefinery

This compound is part of the furan platform, which is being explored for the development of bioprocesses producing molecules that can replace those derived from oil. The compounds belonging to the furan platform are known for their reactivity and have significant applications in the synthesis of new fuels and polymer precursors .

Bio-based Alternatives to Petroleum-based Polymers

FDCA, or 2,5-furandicarboxylic acid, is the most intensely studied furan because of its potential to substitute terephthalic acid in polymer formation. Furan dicarboxylic acid (FDCA) based polyethylene furanoate (PEF) polymers offer bio-based alternatives to petroleum-based PET polymers with a 50–60% lower carbon footprint .

Green Chemistry

The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored. This includes the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

Chemical Synthesis

This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Pharmaceutical Research

It is used in pharmaceutical research for the development of new drugs and therapies .

Industrial Biotechnology

In industrial biotechnology, multi-enzymatic syntheses of hydroxy amino acids are conducted. Using (2s,3r,4s)-4-hydroxyisoleucine (4-HIL) as a model product, regio- and stereo-selective hydroxylation of l-Ile by the dioxygenase IDO is coupled with 2-KG generation from readily available l-Glu by l-glutamate oxidase (LGOX) and catalase (CAT) .

properties

IUPAC Name |

(3S,4R)-oxolane-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHAOMPZQHGTKN-ZXZARUISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)